3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Description
3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene is a tricyclic heterocyclic compound featuring a fused thiadiazatricyclo framework. Its core structure includes a sulfur atom (8-thia) and two nitrogen atoms (4,6-diaza) within the tricyclic system. The piperidin-1-ylmethyl substituent at position 5 introduces a basic amine functionality, which may enhance solubility and influence receptor interactions.
Properties
IUPAC Name |
4-chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3S/c17-15-14-11-6-2-3-7-12(11)21-16(14)19-13(18-15)10-20-8-4-1-5-9-20/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZCUJNSIQILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620097 involves multiple steps, starting with the preparation of the benzothieno [2,3-d]pyrimidine core. This core is then functionalized with a piperidinylmethyl group and a chlorine atom at specific positions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of WAY-620097 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
WAY-620097 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in WAY-620097 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
WAY-620097 has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis studies.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-620097 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene with structurally related compounds:
*Estimated based on analogous compounds.
Key Observations
The morpholin-4-ylmethyl derivative’s safety warnings (e.g., flammability) suggest higher reactivity, possibly due to the morpholine oxygen’s electron-rich nature .
Synthetic Yields and By-Products: Piperazine-containing analogs (e.g., desmethylclozapine) are synthesized via titanium tetrakisamine complexes, achieving ~69% yields, with by-products highlighting the challenge of regioselective substitutions in tricyclic systems . Chloro-thiadiazinone intermediates react with piperazines at ~60–70% efficiency, underscoring the versatility of halogenated scaffolds for derivatization .
Pharmacological Potential: Pyrazinyl derivatives are marketed for medicinal research, implying scaffold utility in drug discovery pipelines .
Biological Activity
3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The compound is characterized by a complex bicyclic structure featuring a piperidine ring and a thia-diazatricyclo framework. This unique architecture may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Preliminary studies suggest that derivatives of piperidine-based compounds have demonstrated significant antimicrobial activity against various pathogens. For example, compounds with piperidine rings have shown effectiveness against Candida auris, a resistant fungal pathogen. The mechanism of action involved disruption of the pathogen's plasma membrane and induction of apoptosis .
Anticancer Potential
Piperidine derivatives have been explored for their anticancer properties. The introduction of various functional groups into the piperidine structure has been linked to enhanced cytotoxicity against cancer cell lines. Specific studies have reported that certain piperidine-containing compounds can induce cell cycle arrest and apoptosis in cancer cells .
Neurological Effects
The compound's potential as a neuroactive agent is supported by studies on related piperidine derivatives that act on neurotransmitter systems. For instance, some piperidine-based compounds have been shown to modulate serotonin receptors and exhibit anxiolytic effects . This suggests that this compound may also influence neurological pathways.
Case Studies
- Antifungal Activity : In one study involving six novel piperidine derivatives tested against C. auris, compounds exhibited MIC values ranging from 0.24 to 0.97 μg/mL with fungicidal behavior confirmed through cell viability assays .
- Cytotoxicity : Another investigation into the cytotoxic effects of piperidine derivatives revealed that certain modifications led to enhanced activity against human cancer cell lines, indicating the importance of structural optimization in drug development .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
